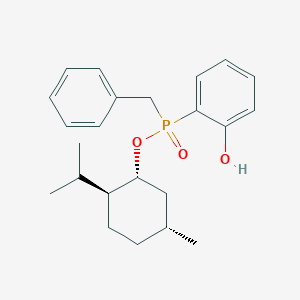
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is a chiral phosphinate compound. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a chiral center at phosphorus, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate typically involves the reaction of a chiral phosphinate containing a P-H bond with 2-halogenated phenol (such as 2-iodophenol or 2-bromophenol) in the presence of an organic small molecule catalyst . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for phosphinates, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to optimize reaction times and conditions.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the type of reaction and the reagents used.
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For example, its activity against HIV-1 is attributed to its binding to the reverse transcriptase enzyme, inhibiting its function and preventing viral replication . The compound’s chiral nature also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phosphinic Acids: Compounds like methylphosphinic acid and ethylphosphinic acid.
Phosphonates: Compounds like phosphonoacetic acid and phosphonomethylglycine.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is unique due to its chiral center at phosphorus, which significantly enhances its biological activity and specificity compared to other phosphinic acids and phosphonates . This chiral feature makes it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C23H31O3P |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]phenol |
InChI |
InChI=1S/C23H31O3P/c1-17(2)20-14-13-18(3)15-22(20)26-27(25,16-19-9-5-4-6-10-19)23-12-8-7-11-21(23)24/h4-12,17-18,20,22,24H,13-16H2,1-3H3/t18-,20+,22-,27?/m1/s1 |
InChI Key |
XHDBLBIMRZDWKW-LLAJQRCISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
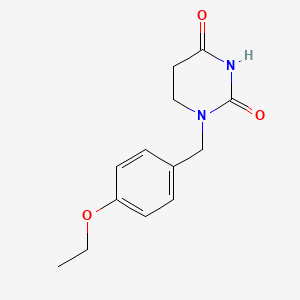
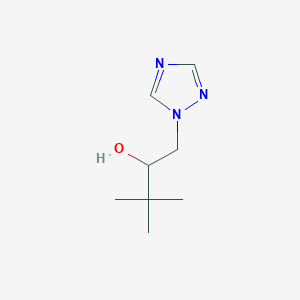
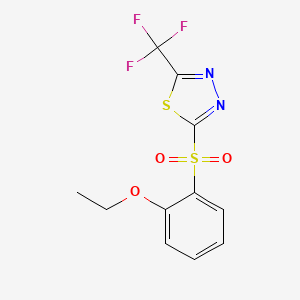
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
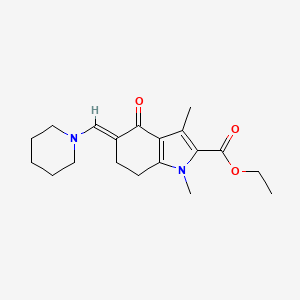
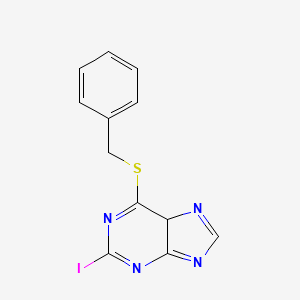
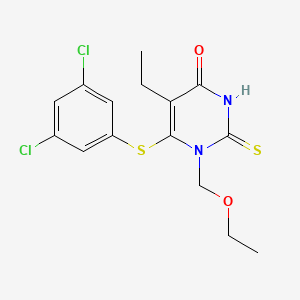
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
